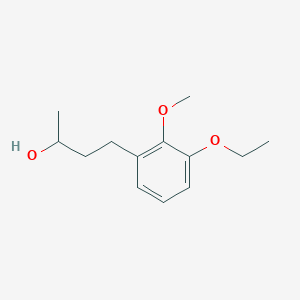
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O3 This compound features a butanol backbone substituted with ethoxy and methoxy groups on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol involves an aldol condensation reaction. This process typically starts with the reaction of 3-ethoxy-2-methoxybenzaldehyde with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 3-ethoxy-2-methoxybenzyl chloride reacts with a Grignard reagent like butylmagnesium bromide. The reaction is performed in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine or chlorine) can be used to replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one.
Reduction: 4-(3-Ethoxy-2-methoxyphenyl)butane.
Substitution: 4-(3-Bromo-2-methoxyphenyl)butan-2-ol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives may possess properties useful in various applications, such as solvents or intermediates in chemical processes.
Mecanismo De Acción
The mechanism by which 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methoxyphenyl)butan-2-ol
- 4-(3-Ethoxyphenyl)butan-2-ol
- 4-(3-Methoxy-2-ethoxyphenyl)butan-2-ol
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
4-(3-ethoxy-2-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7,10,14H,4,8-9H2,1-3H3 |
Clave InChI |
UQDHVGDMPCVKQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OC)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


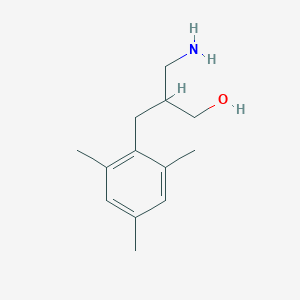
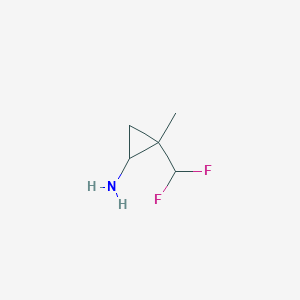
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
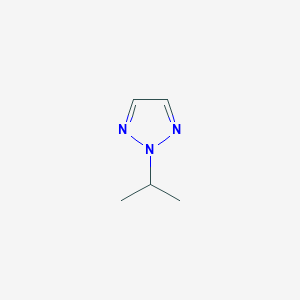
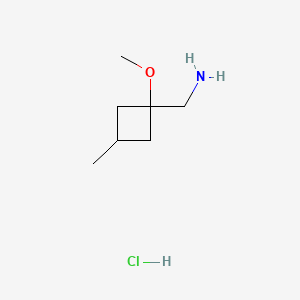
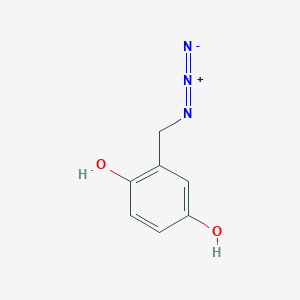
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
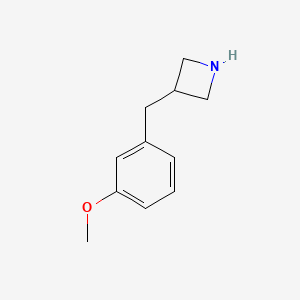
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
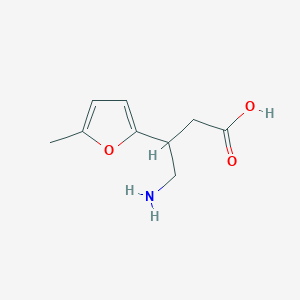

![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
